5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
説明
5-(2-Butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a synthetic derivative of the dithioloquinolinethione class, characterized by a tricyclic core comprising a quinoline ring fused with a 1,2-dithiolo[3,4-c]thione moiety. The compound features a 2-butenoyl (α,β-unsaturated ketone) substituent at position 5 and methyl groups at positions 4, 4, and 8 (Figure 1). This structural motif is designed to combine hydrogen sulfide (H₂S)-releasing capabilities with kinase inhibitory activity, making it a candidate for multifactorial diseases such as cancer and inflammatory disorders .
特性
IUPAC Name |
(E)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS3/c1-5-6-13(19)18-12-8-7-10(2)9-11(12)14-15(17(18,3)4)21-22-16(14)20/h5-9H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAHBNCNNUQJEJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural and Functional Analogs
The compound’s biological activity and physicochemical properties are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Dithioloquinolinethione Derivatives
*Calculated based on molecular formula C₁₅H₁₅NOS₃.
Key Observations:
Acetyl and isobutyryl analogs exhibit stronger antimicrobial activity, likely due to increased lipophilicity improving membrane penetration . Benzoyl derivatives show moderate kinase inhibition but superior anti-inflammatory effects compared to indomethacin .
Kinase Inhibition: The target compound’s predicted JAK3 inhibition aligns with its structural analogs, such as the isobutyryl derivative (IC₅₀ = 0.36–0.46 µM) . 5-(Cyclopropylcarbonyl) derivatives demonstrate broader kinase selectivity, targeting ALK and EGFR mutants, which are critical in non-small cell lung cancer resistance .
H₂S Release and Cytoprotection: All dithioloquinolinethiones act as H₂S donors, mitigating oxidative stress and apoptosis via glutathione upregulation . The target compound’s 2-butenoyl group may modulate H₂S release kinetics due to its electron-withdrawing nature.
Antitumor Activity
- Mechanism : The compound’s tricyclic core inhibits ATP-binding pockets of kinases (e.g., JAK3, ALK), disrupting oncogenic signaling pathways .
- In Silico Predictions : PASS Online software forecasts pleiotropic activity, including chemoprotective and antitumor effects (Pa > 0.7 for kinase inhibition) .
- Comparative Efficacy : While IC₅₀ data for the target compound are pending, its structural analogs inhibit JAK3 at submicromolar concentrations (0.25–0.54 µM), outperforming reference drugs like sorafenib .
Anti-Inflammatory and Antioxidant Effects
- The dithioloquinolinethione scaffold synergizes H₂S-mediated anti-inflammatory effects (e.g., ROS scavenging) with direct kinase inhibition. Hybrid derivatives combining NSAID motifs (e.g., aspirin) show enhanced gastrointestinal safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
